

# literature review on the evolution of targeted peptide therapies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the Evolution of Targeted Peptide Therapies

## Introduction: The Rise of a Versatile Therapeutic Class

Peptide therapeutics have emerged as a transformative class of biopharmaceuticals, occupying a unique chemical space between small molecules and large protein biologics.[1] Comprising short chains of amino acids (typically 2 to 50 residues), these molecules offer a compelling combination of high target specificity, potent biological activity, and a favorable safety profile characterized by low toxicity and minimal immunogenicity.[2][3] The journey of peptide therapies began a century ago with the first medical use of insulin, extracted from animal sources.[4][5] Since then, the field has undergone a profound evolution, driven by technological advancements in synthesis, modification, and discovery. As of 2023, over 80 peptide drugs have been approved globally, with a robust pipeline of more than 650 candidates in development for a wide array of diseases, including metabolic disorders, cancer, and infectious diseases.[1] This guide provides a technical overview of the evolution of targeted peptide therapies, detailing key milestones, generational advancements, experimental methodologies, and future prospects for this burgeoning field.

### **Historical Evolution: Key Milestones**



#### Foundational & Exploratory

Check Availability & Pricing

The path from naturally derived hormones to rationally designed peptides is marked by several pivotal breakthroughs. The initial era focused on isolating and administering endogenous peptides. However, their therapeutic potential was hampered by inherent limitations such as short half-lives and poor bioavailability.[6][7] Subsequent innovations in chemical synthesis and modification strategies were instrumental in overcoming these challenges, paving the way for the development of highly stable and potent peptide drugs.

### Foundational & Exploratory

Check Availability & Pricing

| Year/Era      | Milestone                                                      | Significance                                                                                                                        | Reference |
|---------------|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 1921-1922     | First medical use of insulin                                   | Marked the beginning of peptide therapeutics, revolutionizing diabetes treatment.                                                   | [4][5][8] |
| 1954          | First total chemical synthesis of a peptide hormone (Oxytocin) | Demonstrated the feasibility of producing peptides synthetically, earning Vincent du Vigneaud the Nobel Prize.                      | [4][5][8] |
| 1963          | Invention of Solid-<br>Phase Peptide<br>Synthesis (SPPS)       | Bruce Merrifield's invention automated and simplified peptide synthesis, dramatically accelerating research and development.        | [5][8][9] |
| 1980s         | Advent of<br>Recombinant DNA<br>Technology                     | Enabled the large-<br>scale, high-purity<br>production of larger<br>peptides and proteins,<br>such as recombinant<br>human insulin. | [4][5][8] |
| 1980s-1990s   | Development of<br>Stabilized Analogs                           | Medicinal chemistry approaches led to second-generation peptides (e.g., octreotide) with improved stability and duration of action. | [3]       |
| 2000s-Present | Advanced<br>Modification &                                     | Rise of PEGylation, acylation, peptide-                                                                                             | [5][7]    |



|               | Conjugation drug conjugates  Strategies (PDCs), and peptide receptor radionuclide |                                                                                                                                                                      |         |
|---------------|-----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
|               |                                                                                   | therapy (PRRT) to<br>enhance therapeutic<br>properties and create<br>novel modalities.                                                                               |         |
| 2010s-Present | Emergence of AI and<br>New Discovery<br>Platforms                                 | Al-driven computational design and advanced screening technologies like phage display accelerate the discovery of novel peptide leads against "undruggable" targets. | [1][10] |

## **Generations of Targeted Peptide Therapies**

The evolution of peptide therapeutics can be broadly categorized into three generations, each defined by increasing complexity, enhanced drug-like properties, and novel mechanisms of action.

#### First Generation: Native Peptides and Their Analogs

The first generation comprised naturally occurring peptides and simple synthetic analogs. These therapies primarily involved replacing or supplementing endogenous hormones. While effective, their use was often limited by rapid degradation by proteases and fast renal clearance, necessitating frequent injections.

- Examples: Insulin, Oxytocin, Vasopressin, Leuprolide (a synthetic GnRH analog).
- Limitations:
  - Very short plasma half-life (minutes).[5]



- Susceptibility to enzymatic degradation.
- Poor oral bioavailability.[6]

# Second Generation: Engineered for Stability and Potency

To address the shortcomings of the first generation, researchers developed a host of chemical modification strategies. These innovations aimed to improve pharmacokinetic and pharmacodynamic profiles by enhancing stability, extending half-life, and increasing target affinity.

- · Key Modification Strategies:
  - Acylation/Lipidation: Attachment of a fatty acid chain to promote binding to albumin, thus
    reducing renal clearance and extending half-life. The GLP-1 receptor agonist semaglutide
    is a prime example of this strategy, allowing for once-weekly administration.[7]
  - PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to increase the peptide's hydrodynamic size, shielding it from proteolysis and renal filtration.
  - Cyclization: Constraining the peptide's structure into a cyclic form. This enhances
    metabolic stability, improves receptor selectivity, and can increase potency.[11][12]
  - Non-canonical Amino Acid Incorporation: Substituting natural L-amino acids with D-amino acids or other synthetic variants to confer resistance to proteolytic enzymes.[11]



| Peptide      | Generation | Modification                                            | Half-life  | Key<br>Therapeutic<br>Advantage                      |
|--------------|------------|---------------------------------------------------------|------------|------------------------------------------------------|
| Native GLP-1 | First      | None                                                    | ~2 minutes | Natural hormone                                      |
| Exenatide    | Second     | Derived from lizard venom (naturally resistant to DPP4) | ~2.4 hours | Increased<br>stability over<br>native GLP-1          |
| Semaglutide  | Second     | Acylation and amino acid substitution                   | ~1 week    | Once-weekly<br>dosing for<br>diabetes and<br>obesity |

## Third Generation: Advanced Targeting and Delivery Platforms

The latest generation of peptide therapies leverages peptides as sophisticated targeting vectors to deliver a therapeutic payload—such as a small molecule drug, a radionuclide, or another biologic—directly to the site of disease.

- Peptide-Drug Conjugates (PDCs): Inspired by antibody-drug conjugates (ADCs), PDCs consist of a homing peptide that binds to a tumor-specific receptor, a cytotoxic payload, and a chemical linker.[13][14] This modular design enables highly targeted delivery of potent drugs, minimizing systemic toxicity.[13][14]
- Peptide Receptor Radionuclide Therapy (PRRT): This approach uses peptides, most commonly somatostatin analogs like DOTATATE, to target receptors overexpressed on neuroendocrine tumors (NETs).[15][16] The peptide is chelated to a therapeutic radioisotope (e.g., Lutetium-177), delivering cytotoxic radiation directly to cancer cells.[15][16][17]
- Cell-Penetrating Peptides (CPPs): A significant challenge for most peptides is their inability to cross the cell membrane, limiting them to extracellular targets.[1] CPPs are a class of short, often cationic or amphipathic peptides capable of permeating cellular membranes to



deliver a wide range of molecular cargo (from small molecules to proteins) to intracellular targets.[18][19] This opens up the possibility of modulating previously "undruggable" intracellular pathways.[1]

### **Experimental Protocols and Methodologies**

The development of a peptide therapeutic involves a standardized workflow from synthesis to preclinical evaluation.

#### **Peptide Synthesis and Purification**

- Methodology: Solid-Phase Peptide Synthesis (SPPS)
  - Resin Loading: The C-terminal amino acid of the desired peptide is covalently attached to an insoluble solid support (resin).
  - Deprotection: The N-terminal protecting group (commonly Fmoc) of the attached amino acid is removed.
  - Coupling: The next N-terminally protected amino acid is activated and coupled to the free amino group of the preceding residue.
  - Iteration: The deprotection and coupling steps are repeated sequentially until the full peptide chain is assembled.
  - Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all sidechain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
  - Quality Control: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by Mass Spectrometry (MS).

#### In Vitro Characterization

- Binding Affinity Assays
  - Methodology: Surface Plasmon Resonance (SPR)



- The target receptor (ligand) is immobilized on a sensor chip.
- A solution containing the peptide (analyte) is flowed over the chip surface.
- Binding between the peptide and receptor causes a change in the refractive index at the surface, which is detected in real-time.
- By measuring the association and dissociation rates, the equilibrium dissociation constant (Kd) is calculated, providing a measure of binding affinity.
- Functional Potency Assays
  - Methodology: Cell-Based Reporter Assay (e.g., for GPCRs)
    - A cell line is engineered to express the target receptor and a reporter gene (e.g., luciferase) under the control of a pathway-specific promoter (e.g., CRE for cAMPmediated pathways).
    - Cells are incubated with varying concentrations of the therapeutic peptide.
    - Peptide binding and receptor activation lead to the production of the reporter protein.
    - The reporter signal (e.g., luminescence) is measured.
    - A dose-response curve is generated to determine the EC50 (concentration for 50% maximal effect) or IC50 (concentration for 50% inhibition).

## Visualizations of Key Concepts and Workflows General Peptide Drug Development Workflow

Caption: High-level workflow for targeted peptide therapy development.

#### **Mechanism of a GLP-1 Receptor Agonist**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chemie.univie.ac.at [chemie.univie.ac.at]
- 5. R&D of Peptide Drugs: Current Status | Biopharma PEG [biochempeg.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. solvias.com [solvias.com]
- 8. Development Trends of Peptide Pharmaceuticals [synapse.patsnap.com]
- 9. jennypeptide.com [jennypeptide.com]
- 10. youtube.com [youtube.com]
- 11. Recent Advances in the Development of Therapeutic Peptides PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems | MDPI [mdpi.com]
- 13. Peptide-Drug Conjugates: A New Hope for Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The evolution of PRRT for the treatment of neuroendocrine tumors; What comes next? -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Peptide receptor radionuclide therapy: an overview PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [literature review on the evolution of targeted peptide therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580270#literature-review-on-the-evolution-oftargeted-peptide-therapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com